Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is a metallocene catalyst widely used in the preparation of olefin polymers . This compound, with the molecular formula C30H22Cl2SiZr and a molecular weight of 572.72 g/mol, is known for its orange powder form and stability under inert gas .

準備方法

The synthesis of Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves multiple steps. One common method includes the reaction of diphenylmethylidene (cyclopentadienyl) dichloroaluminum with fluorenyl magnesium halide to form an intermediate, which is then reacted with zirconium tetrachloride to yield the final product . Industrial production methods often involve similar multi-step reactions under controlled conditions to ensure high purity and yield.

化学反応の分析

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of zirconium oxides.

Reduction: It can also be reduced, typically using strong reducing agents, to form lower oxidation state zirconium compounds.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands, such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is extensively used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a catalyst in the polymerization of olefins, which are used to produce a wide range of plastic materials . Additionally, it is used in asymmetric catalysis and aromatic reactions in organic synthesis . The compound’s unique structure and reactivity make it valuable in developing new materials and chemical processes.

作用機序

The mechanism of action of Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride as a catalyst involves the coordination of olefin monomers to the zirconium center, followed by insertion into the zirconium-carbon bond. This process repeats, leading to the formation of long polymer chains. The cyclopentadienyl and fluorenyl ligands stabilize the zirconium center, enhancing its catalytic activity and selectivity .

類似化合物との比較

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique compared to other metallocene catalysts due to its specific ligand structure, which provides enhanced stability and reactivity. Similar compounds include:

Bis(cyclopentadienyl)zirconium dichloride: Another metallocene catalyst with different ligand structures.

Dimethylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride: Similar in structure but with dimethylsilyl instead of diphenylsilyl.

These compounds share similar catalytic properties but differ in their stability, reactivity, and the types of polymers they produce.

生物活性

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, with the CAS number 162259-77-0, is an organometallic compound that has garnered attention for its potential biological activities, particularly in catalysis and polymerization processes. This article aims to explore its biological activity, synthesis, and applications based on diverse research findings.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| Molecular Formula | C30H22Cl2SiZr |

| Molecular Weight | 572.711 g/mol |

| CAS Number | 162259-77-0 |

| Appearance | Orange powder |

| Solubility | Soluble in DMF, methanol |

Structure

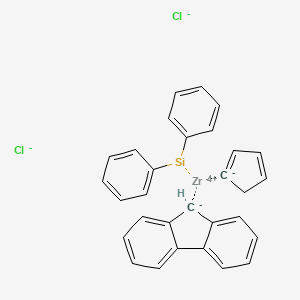

The compound features a complex structure characterized by a zirconium center coordinated by cyclopentadienyl and fluorenyl ligands, along with diphenylsilyl substituents. This arrangement is crucial for its catalytic properties.

Catalytic Properties

This compound has been primarily studied for its catalytic activity in organic synthesis and polymerization reactions. Its metallocene structure allows it to function effectively as a catalyst in the polymerization of ethylene and other olefins.

Case Study: Ethylene Polymerization

In a study examining various zirconium-based catalysts, it was found that this compound exhibited superior activity in the polymerization of ethylene, producing high molecular weight polyethylene with controlled architecture. The catalyst's efficiency was attributed to its unique electronic and steric properties derived from the diphenylsilyl and fluorenyl ligands .

Biological Interactions

Research into the biological interactions of this compound is still emerging. Preliminary studies suggest potential interactions with biological macromolecules; however, detailed investigations are necessary to elucidate these mechanisms fully.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of zirconium dichloride with appropriate silyl and cyclopentadienyl precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed its structural integrity and ligand coordination .

Applications in Catalysis

The compound has shown promise not only in ethylene polymerization but also in other catalytic processes such as:

- Alkene Metathesis : Demonstrating activity comparable to traditional catalysts.

- Cyclic Olefin Polymerization : Offering unique selectivity due to its steric properties.

特性

InChI |

InChI=1S/C13H9.C12H10Si.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-5-3-1;;;/h1-9H;1-10H;1-3H,4H2;2*1H;/q-1;;-1;;;+4/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGHZKNDUWJADN-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)[Si]C2=CC=CC=C2.[Cl-].[Cl-].[Zr+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2SiZr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。